molecular formula C13H13N3O2 B14241483 N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide CAS No. 320369-21-9

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide

Cat. No.: B14241483
CAS No.: 320369-21-9
M. Wt: 243.26 g/mol
InChI Key: LJOJALLMQBUSRC-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-2-hydroxybenzamide is a heterocyclic compound featuring a 2-hydroxybenzamide moiety linked to a 4,6-dimethylpyrimidin-2-ylamine group. Its structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

320369-21-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18)

InChI Key

LJOJALLMQBUSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2O)C

solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to the disruption of DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 5-Chloro-N-{4-[N-(4,6-Dimethylpyrimidin-2-yl) Sulfamoyl]phenyl}-2-hydroxybenzamide
  • Structure : Differs by the addition of a sulfamoylphenyl group.
  • Activity : Exhibits potent antimicrobial activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MIC: 15.62–31.25 mmol/L) .
  • Key Difference : The sulfamoyl group enhances solubility and bioavailability compared to the parent compound.
b. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Structure : Replaces the 2-hydroxybenzamide with a benzimidazole ring.
  • Synthesis : Prepared via microwave-assisted reactions of acetylacetone and o-phenylenediamine, yielding 80% .
  • Properties : Intramolecular N–H⋯N hydrogen bonding stabilizes the planar structure, influencing crystallinity .
c. Chloro-Substituted Salicylanilides (e.g., N-(2-Chlorophenyl)-2-hydroxybenzamide)
  • Structure : Features a chlorophenyl group instead of pyrimidinyl.
  • Synthesis : Microwave irradiation improves yields (65–97%) compared to conventional heating .
  • Activity : Moderate antimicrobial efficacy, weaker than pyrimidine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų)
N-(4,6-Dimethylpyrimidin-2-yl)-2-hydroxybenzamide (estimated) ~257.28 ~2.5 ~84.3
N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrosobenzamide 256.26 2.81 84.31
Benzimidazole derivative 239.28 Not reported 65.3 (calculated)

Key Research Findings

Hydrogen Bonding and Stability : The 2-hydroxybenzamide group in this compound facilitates intramolecular hydrogen bonding, enhancing thermal stability and crystallinity .

Antimicrobial Selectivity : Pyrimidine-based derivatives exhibit superior activity against Gram-positive bacteria compared to chlorinated analogs, likely due to improved target binding .

Synthetic Advancements : Microwave-assisted synthesis significantly improves yields and reduces reaction times for structurally complex derivatives .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with 4,6-dimethyl substitutions and a hydroxybenzamide moiety . Its molecular formula is C11_{11}H12_{12}N4_{4}O. The structural characteristics contribute to its reactivity and interaction with biological targets. The hydroxyl group facilitates hydrogen bonding, while the amide functionality allows for acyl substitution reactions.

Antitumor Activity

Research indicates that derivatives of this compound can act as inhibitors of enzymes involved in cancer progression. Notably, some compounds have shown dual inhibition of sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) , both of which are implicated in tumorigenesis and neurodegenerative diseases .

In a study focusing on dual Sirt2/HDAC6 inhibitors, the compound demonstrated significant effects on cell viability in ovarian cancer models, suggesting its potential as a therapeutic agent against certain cancers .

Antibacterial Properties

The compound's structural analogs have been explored for their antibacterial properties. Compounds with similar features often exhibit significant activity against bacterial strains, indicating that this compound may also possess similar effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cellular processes, particularly those related to cancer and inflammation.
  • Binding Affinity Studies : Interaction studies have shown that the compound exhibits strong binding affinity to targets such as Sirt2 and HDAC6 .

Case Study: Dual Inhibition in Cancer Treatment

A significant study published in the Journal of Medicinal Chemistry reported the design and synthesis of dual Sirt2/HDAC6 inhibitors derived from this compound. The lead compound demonstrated enhanced cytotoxicity against ovarian cancer cells compared to treatments using single-target inhibitors .

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring with hydroxyl groupAntitumor, antibacterial
SulfamethazineSulfonamide groupAntibacterial
5-Nitrosalicylic acidNitro and carboxylic acidAntioxidant

This table illustrates how this compound stands out due to its unique combination of functional groups that may enhance its biological efficacy compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide?

Methodological Answer :
The compound can be synthesized via condensation reactions under reflux conditions. For example:

  • Route 1 : Reacting 2-hydroxybenzoic acid derivatives with 4,6-dimethylpyrimidin-2-amine in the presence of coupling agents (e.g., pyridine or acetic acid as catalysts) under reflux .
  • Route 2 : Heating intermediates like 1H-benzo[d]imidazol-2-yliminomethanediamine with acetylacetone and acetic acid at 473 K, followed by recrystallization from ethanol (yield: 80%) .

Key Reagents : Pyridine, acetic acid, acetylacetone.
Purification : Ethanol recrystallization or column chromatography.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Q. Methodological Answer :

  • Data Collection : Use a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections. Example parameters: 13,373 total reflections, 5,550 independent reflections .
  • Refinement : SHELXL refines the structure with R1 = 0.044 and wR2 = 0.136. Hydrogen atoms are placed via difference Fourier maps or riding models .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate molecular geometry and hydrogen bonding .

Table 1 : Crystallographic Data (Example from )

ParameterValue
R[F² > 2σ(F²)]0.044
wR(F²)0.136
C–C bond length (avg)0.003 Å
Hydrogen bond (N–H⋯O)2.85 Å, 158°

Q. What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

  • IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on pyrimidine at δ 2.3–2.5 ppm).
  • Elemental Analysis : Verify molecular formula (e.g., C₁₃H₁₃N₅O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational methods like DFT contribute to understanding the electronic properties of this compound?

Q. Methodological Answer :

  • DFT/TD-DFT : Optimize geometry in solvents (e.g., DMF) using B3LYP/6-31G(d,p). Calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO: -6.2 eV, LUMO: -2.1 eV) .
  • Excited States : Simulate UV-Vis spectra via TD-DFT. Example: λ_max at 350 nm correlates with π→π* transitions .

Table 2 : DFT Parameters (Example from )

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-2.1 eV
Band Gap4.1 eV
Excitation Wavelength350 nm

Q. What are the challenges in refining hydrogen atom positions in the crystal structure?

Q. Methodological Answer :

  • Hydrogen Placement : Use difference Fourier maps for NH/OH groups. Apply distance restraints (N–H = 0.86 ± 0.01 Å) and isotropic displacement parameters (U(H) = 1.2–1.5U(C)) .
  • Software Tools : SHELXL refines riding models for CH groups and free variables for NH/OH .

Q. How to analyze intermolecular interactions and hydrogen bonding patterns?

Q. Methodological Answer :

  • Hydrogen Bonds : Identify intramolecular N–H⋯O bonds (e.g., 2.85 Å) and dimer-forming N–H⋯N interactions using SHELXL .
  • π-π Stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings using WinGX .

Q. What strategies resolve data contradictions in crystallographic refinement?

Q. Methodological Answer :

  • Residual Density Maps : Analyze peaks >0.3 eÅ⁻³ to adjust atom positions or occupancy factors.
  • Restraints : Apply similarity restraints for disordered groups (e.g., methyl rotation) in SHELXL .

Q. How do reaction conditions influence by-product formation?

Q. Methodological Answer :

  • By-Products : Unreacted starting materials or over-condensed derivatives. Mitigate via stoichiometric control (e.g., 2:1 molar ratio of acetylacetone to amine) .
  • Detection : Monitor via TLC or HPLC. Remove by recrystallization (ethanol) or silica gel chromatography .

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